molecular formula C13H11BrN2O B13581702 3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B13581702
M. Wt: 291.14 g/mol
InChI Key: YSVVBEPGSQDJBI-YRNVUSSQSA-N
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Description

3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide is an organic compound with a complex structure that includes a bromophenyl group, a cyano group, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitrile Formation: Conversion of a suitable precursor to a nitrile group.

    Amidation: Formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
  • 3-(3-chlorophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
  • 3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyano and a bromophenyl group

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)-2-cyano-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C13H11BrN2O/c1-2-6-16-13(17)11(9-15)7-10-4-3-5-12(14)8-10/h2-5,7-8H,1,6H2,(H,16,17)/b11-7+

InChI Key

YSVVBEPGSQDJBI-YRNVUSSQSA-N

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)Br)/C#N

Canonical SMILES

C=CCNC(=O)C(=CC1=CC(=CC=C1)Br)C#N

Origin of Product

United States

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